N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a pyridazine core substituted with a 3-fluorobenzenesulfonyl group and a sulfanyl-linked acetamide moiety. The aromatic phenyl group in the acetamide is further substituted with chlorine and methoxy groups at positions 5, 2, and 4, respectively. This compound’s design integrates electron-withdrawing (chloro, sulfonyl) and electron-donating (methoxy) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3-fluorophenyl)sulfonylpyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O5S2/c1-29-16-10-17(30-2)15(9-14(16)21)23-18(26)11-31-19-6-7-20(25-24-19)32(27,28)13-5-3-4-12(22)8-13/h3-10H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZMZLAXWJJGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NN=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C17H18ClFN4O4S
- Molecular Weight: 427.9 g/mol
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Sulfonamide Group: The introduction of the sulfonyl group from 3-fluorobenzenesulfonyl chloride.
- Pyridazine Ring Formation: Utilizing pyridazine derivatives to create the desired structure.
- Acetamide Linkage: Finalizing the compound with an acetamide group through acylation reactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related pyridazine derivatives have shown promising results against various fungal strains, such as Gibberella zeae and Fusarium oxysporum. These compounds were found to inhibit fungal growth by over 40% compared to control groups, suggesting that this compound may possess similar antifungal activity .
Antinociceptive Activity
The compound's potential in pain management has also been explored. Related benzamide derivatives have demonstrated antinociceptive effects in animal models, indicating that this compound may similarly affect pain pathways . The mechanism often involves modulation of neurotransmitter systems associated with pain perception.
Case Studies
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Antifungal Testing : A study synthesized various pyridazine derivatives and tested them against Fusarium oxysporum. Compounds showed inhibition rates ranging from 40% to over 60%, with some outperforming established antifungal agents like hymexazol .
Compound Inhibition Rate (%) Compound A 45.1 Compound B 53.2 Compound C 60.5 - Antinociceptive Studies : In another study, benzamide derivatives were tested for their ability to reduce pain responses in rodents. The results indicated a significant reduction in pain scores compared to the control group, supporting the hypothesis that these compounds could be developed into analgesics .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in microbial metabolism.
- Receptor Modulation : Potential interaction with pain receptors could explain its antinociceptive properties.
Comparison with Similar Compounds
Structural Comparison with Similar Acetamide Derivatives
The target compound shares structural motifs with several sulfanyl-linked acetamides reported in the literature. Key comparisons include:
Table 1: Structural and Functional Comparison of Sulfanyl Acetamides
Key Observations :
- Heterocyclic Core : Unlike pyrimidine or isoxazole derivatives, the target compound’s pyridazine core (two adjacent nitrogen atoms) may enhance electron-deficient character, affecting binding interactions .
- Conformational Stability : Intramolecular hydrogen bonds (e.g., N–H⋯N in pyrimidine analogs) stabilize folded conformations. The target compound’s methoxy groups may promote similar stabilization via steric or electronic effects .
Physicochemical Properties and Crystallographic Data
- Solubility : Methoxy and sulfonyl groups may balance lipophilicity, improving bioavailability compared to nitro-substituted analogs .
- Crystal Packing : Pyridazine derivatives often exhibit planar conformations, but steric hindrance from dimethoxy groups in the target compound could alter packing efficiency .
- Hydrogen Bonding : Intramolecular interactions, such as C–H⋯O bonds observed in N-(4-chloro-2-nitrophenyl) analogs, may stabilize the target’s conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
